tert-Butyl 8-amino-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate

Catalog No.
S6631822
CAS No.
1367679-67-1
M.F
C12H22N2O3
M. Wt
242.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl 8-amino-2-oxa-5-azaspiro[3.5]nonane-5-c...

CAS Number

1367679-67-1

Product Name

tert-Butyl 8-amino-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate

IUPAC Name

tert-butyl 8-amino-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate

Molecular Formula

C12H22N2O3

Molecular Weight

242.31 g/mol

InChI

InChI=1S/C12H22N2O3/c1-11(2,3)17-10(15)14-5-4-9(13)6-12(14)7-16-8-12/h9H,4-8,13H2,1-3H3

InChI Key

SJJAJFBYYNQAQQ-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCC(CC12COC2)N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC12COC2)N

Tert-Butyl 8-amino-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate is a spirocyclic compound characterized by its unique structure, which includes a piperidine ring, a lactam ring, and a bicyclic framework. This compound has the molecular formula C12H22N2O3 and a molecular weight of 242.31 g/mol. It appears as a white to off-white crystalline powder and is relatively insoluble in water, with a melting point ranging from 105°C to 109°C. Tert-butyl 8-amino-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate serves as a bioisostere for glutamic acid, making it significant in drug discovery for neuropeptides and other bioactive molecules, enhancing drug potency and stability .

The primary synthetic route for tert-butyl 8-amino-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate involves the cyclization of various amides, aldehydes, or ketones with amines. A common reaction includes the interaction of tert-butyl 5-amino-1-pentanoate with 2,2,7-trimethyl-4,6-dioxoheptane-1,7-dicarbonyl chloride using an acid catalyst such as trifluoromethanesulfonic acid (TfOH), yielding the target compound in approximately 30% to 40% yield .

Tert-butyl 8-amino-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate exhibits promising biological properties, particularly in mimicking glutamic acid within neuropeptides. This capability enhances its potential use in therapeutic applications targeting neurological disorders. The compound's bioactivity is attributed to its structural similarity to naturally occurring amino acids, allowing it to interact effectively with biological receptors .

Several synthesis methods have been explored for tert-butyl 8-amino-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate:

  • Cyclization of Amides: Involves the reaction of specific amides with aldehydes or ketones.
  • Use of Acid Catalysts: The application of acid catalysts like trifluoromethanesulfonic acid enhances reaction efficiency.
  • Characterization Techniques: The synthesized compound is typically characterized using proton and carbon nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry .

This compound finds applications primarily in scientific research and drug development due to its structural properties that allow it to act as a surrogate for glutamic acid in various bioactive molecules. Its potential applications include:

  • Drug Discovery: Utilized in the development of neuropeptides.
  • Biochemical Research: Acts as a tool for studying receptor interactions and biological pathways.

Due to its unique structure, it can also serve as a building block for synthesizing other complex molecules .

Tert-butyl 8-amino-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate can be compared with several similar compounds based on structural characteristics and biological activity:

Compound NameMolecular FormulaUnique Features
Tert-butyl 8-amino-5-azaspiro[3.5]nonane-5-carboxylateC13H24N2O2Contains an additional carbon atom; different bioactivity profile
Tert-butyl 8-oxo-2-oxa-5-azaspiro[3.5]nonane-5-carboxylateC12H19NO4Features an oxo group instead of an amino group; different reactivity
Tert-butyl 8-amino-cyclohexanecarboxylic acidC12H23NSimpler structure; lacks spirocyclic configuration

These compounds highlight the uniqueness of tert-butyl 8-amino-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate due to its spirocyclic nature and specific functional groups that enhance its biological activity .

XLogP3

0.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

242.16304257 g/mol

Monoisotopic Mass

242.16304257 g/mol

Heavy Atom Count

17

Dates

Last modified: 11-23-2023

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